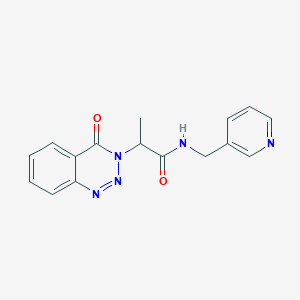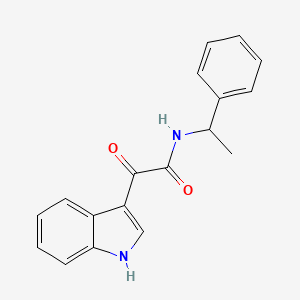
2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is a compound that has been studied for its potential applications in medicinal chemistry . It is a chiral non-racemic acetamide indole compound . The synthesis of such compounds is an area of interest in organic chemistry because they are useful intermediates for the synthesis of diverse interesting nitrogen heterocyclic compounds and indole alkaloids derivatives and natural products .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . After the outbreak of COVID-19, several 2-((indol-3-yl)thio) acetamides were screened and found to moderately inhibit SARS-CoV-2 RdRp at 10 μM. When substituted aniline, at the right part of the molecule, was replaced with a benzylanine, increased potency of the compounds was observed .Molecular Structure Analysis
The molecular structure of “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is characterized by the presence of an indole ring, an acetamide group, and a phenylethyl group .Chemical Reactions Analysis
The chemical reactions involving “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” have been studied in the context of its potential as a SARS-CoV-2 RdRp inhibitor . The compound has been found to inhibit RNA synthesis by SARS-CoV-2 RdRp .科学的研究の応用
Antimicrobial Properties A study by Debnath and Ganguly (2015) synthesized derivatives of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide, showing promising antibacterial and antifungal activities against various pathogenic microorganisms. This indicates potential applications in antimicrobial treatments (Debnath & Ganguly, 2015).
Antioxidant Activity Research by Gopi and Dhanaraju (2020) involved synthesizing novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, which were evaluated for antioxidant activity. These compounds exhibited considerable antioxidant activity, comparable to standard values (Gopi & Dhanaraju, 2020).
Configuration Determination Methods Suárez-Castillo et al. (2009) described a method for determining the absolute configuration of 2-(2-oxo-3-indolyl)acetamides, which is crucial for understanding the molecular structure and potential pharmaceutical applications of these compounds (Suárez-Castillo et al., 2009).
Anti-Inflammatory Drug Design Al-Ostoot et al. (2020) focused on the design, synthesis, and molecular docking analysis of an indole acetamide derivative with anti-inflammatory properties. This highlights the potential of these compounds in the development of new anti-inflammatory drugs (Al-Ostoot et al., 2020).
Tubulin Inhibition and Preclinical Development Knaack et al. (2001) characterized a tubulin inhibitor, 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide (D-24851), emphasizing its potential in preclinical development for cancer treatments (Knaack et al., 2001).
Anxiolytic Activity Lutsenko et al. (2013) explored the anxiolytic effects of 2-oxyindolin-3-glyoxylic acid derivatives, demonstrating significant anxiolytic activity in experimental settings. This suggests the potential use of such compounds in treating anxiety disorders (Lutsenko et al., 2013).
Cytotoxic Agents in Cancer Therapy Modi et al. (2011) synthesized 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives, evaluating their cytotoxic activity against breast cancer cell lines. This underscores the potential of these compounds in cancer therapy (Modi et al., 2011).
作用機序
While the exact mechanism of action of “2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide” is not fully understood, it has been identified as a potential SARS-CoV-2 RdRp inhibitor . This suggests that it may interfere with the replication of the SARS-CoV-2 virus by inhibiting the RNA-dependent RNA polymerase enzyme.
将来の方向性
特性
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12(13-7-3-2-4-8-13)20-18(22)17(21)15-11-19-16-10-6-5-9-14(15)16/h2-12,19H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQKMELKMGOGMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1,3-Thiazol-5-yl)methoxy]pyrimidine](/img/structure/B2793923.png)
![4-[[(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-N,N-dimethylbenzamide](/img/structure/B2793925.png)
![6-Bromospiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-amine](/img/structure/B2793928.png)

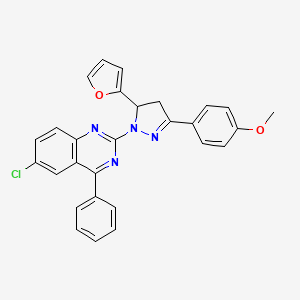
![Methyl (4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B2793934.png)
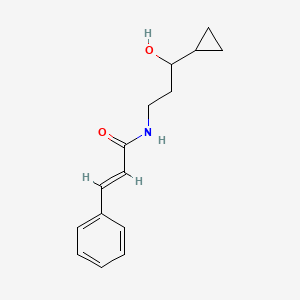
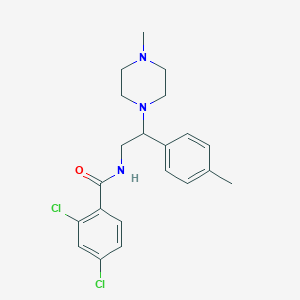
![5-(3,4-dimethylphenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2793939.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2793942.png)
